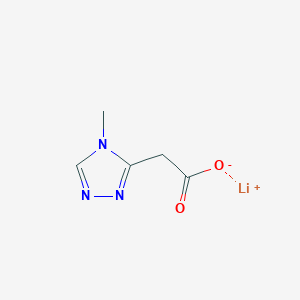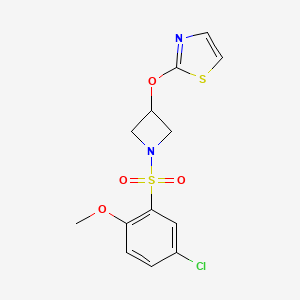![molecular formula C27H24N4OS2 B2487199 (E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 1322002-28-7](/img/structure/B2487199.png)
(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that includes various derivatives with potential biological activities. Although specific information on this compound is scarce, similar compounds, such as benzo[d]thiazoles, triazoles, and thiadiazoles derived from benzo[b]thiophene, have been synthesized and studied for their various properties and potential applications. These compounds have attracted interest due to their diverse pharmacological activities and their applications in material science and chemistry (Sharba et al., 2005).
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from basic precursors such as cinnamic acid. These processes may include the formation of acid hydrazides, azomethines, and further cyclization to produce the desired triazole and thiazole derivatives. The synthesis pathways often employ reagents like phosphorous pentoxide or pentasulfide and conditions that facilitate ring closure and functional group transformation (Sharba et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study focused on the synthesis of various derivatives including 1,2,4-triazoles derived from benzo[b]thiophene, which is structurally related to the compound of interest. These derivatives are synthesized through several chemical reactions, starting from cinnamic acid, and exhibit a range of chemical properties that could be of interest in scientific research (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
- Another study developed derivatives of 1,2,4-triazole and benzo[d]thiazole. These compounds were synthesized and characterized, displaying potential biological activities that could be relevant in scientific research (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Biological and Pharmacological Activities
- Research into the anticancer properties of related compounds has been conducted. A study on derivatives of 1,2,4-triazole, including those with benzo[d]thiazole structures, demonstrated potential in cancer treatment, highlighting the relevance of such compounds in oncological research (Ostapiuk, Matiychuk, & Obushak, 2015).
- A study evaluated the antimicrobial activities of novel triazole derivatives, potentially including structures similar to the compound . This research underscores the significance of these compounds in developing new antimicrobial agents, which is vital in the field of infectious diseases (Nalawade, Shinde, Chavan, Patil, Suryavanshi, Modak, Choudhari, Bobade, & Mhaske, 2019).
Chemical Properties and Applications
- The synthesis and study of similar compounds for corrosion inhibition in industrial applications have been explored. This indicates the potential utility of such compounds in materials science, particularly in protecting metals against corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
Propiedades
IUPAC Name |
3-[[4-(2-phenylethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4OS2/c32-27-31(23-15-7-8-16-24(23)34-27)20-25-28-29-26(30(25)18-17-22-12-5-2-6-13-22)33-19-9-14-21-10-3-1-4-11-21/h1-16H,17-20H2/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMSZELICIKEEI-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC=CC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SC/C=C/C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2487120.png)


![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)
![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)
![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)
